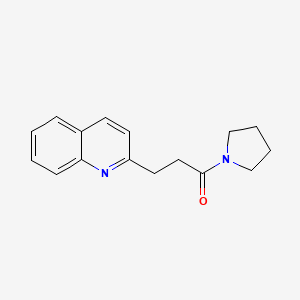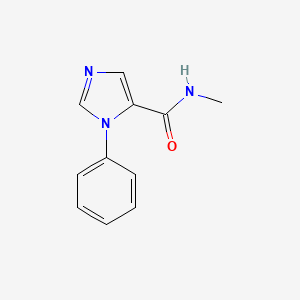
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide, also known as CX546, is a compound that has been extensively studied for its potential therapeutic uses in various neurological disorders. This compound belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
作用機序
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide acts by modulating the activity of AMPA receptors in the brain. Specifically, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide enhances the activity of these receptors, which leads to an increase in synaptic plasticity. This increase in synaptic plasticity is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the brain are not well understood.
将来の方向性
There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide. One area of research could be to investigate its potential therapeutic uses in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be to investigate the long-term effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide on the brain, including its potential for neurotoxicity. Additionally, researchers could investigate the development of new and more potent ampakines that could have even greater therapeutic potential than N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
合成法
The synthesis of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is cyclohexylmethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-oxolane carboxylic acid to yield N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
科学的研究の応用
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide can enhance cognitive function and memory in animal models of these disorders. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUBXDLCXUBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)


